N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole moieties, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives are known for their antimicrobial and antiviral properties.
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-23-16-6-4-3-5-12(16)9-17(23)19(24)20-13-7-8-14-15(10-13)22-18(21-14)11-25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
MYTVVDZHVISYHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=C(N4)COC |
Origin of Product |
United States |
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